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Compound Focus: Tanespimycin

CAS No.: 75747-14-7

Cat. No.: S544540

Core Human Pharmacokinetic Parameters

17-AG (Active

Parameter Tanespimycin (17-AAG
pimyein ( ) Metabolite)

Mean Terminal Half-Life (t1/2) 2.3 hours [1] [2] 4.6 hours [1] [2]
Time to Peak Plasma 30 minutes [1] [2] 60 minutes [1] [2]
Concentration (Tmax)
Primary Metabolic Pathway Liver microsomal enzymes, specifically -

CYP3A4 [1] [2]
Route of Elimination Primarily hepatobiliary; urinary excretion -

is minimal [1] [3]
Urinary Recovery (over 72 10.6% [1] [2] 7.8% [1] [2]

hours)

The metabolic pathway and key relationships in tanespimycin pharmacokinetics can be visualized as

follows:
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Key Experimental Methodologies

The pharmacokinetic data for tanespimycin are typically generated using validated high-performance liquid

chromatography (HPLC) methods and non-compartmental analysis [4] [5] [3].

¢ Bioanalytical Method: A common method for determining plasma concentrations of tanespimycin is
a validated HPLC method with UV or tandem mass spectrometry (LC-MS/MS) detection [5] [3]. One
specific validation achieved a linearity of R?2 = 0.9964, with intra-day and inter-day precision (CV) of <
8% and < 20%, respectively. The lower limit of quantification (LLOQ) can be as low as 25 ng/mL [3].

¢ Pharmacokinetic Analysis: Following intravenous administration, serial blood samples are collected
over 24 hours. Pharmacokinetic parameters like Cmax, AUC, t1/2, and clearance (CL) are calculated
using standard non-compartmental analysis with software such as WinNonlin or Kinetica [4] [6] [5].

Additional Clinical and Preclinical Insights

e Dosing and Formulation: In clinical trials, tanespimycin was administered as an intravenous
infusion. It was supplied as a concentrate in dimethylsulfoxide (DMSO), which required dilution in a
specific egg phospholipid/dextrose diluent before infusion. The final solution was infused over 1-2

hours [1] [2] [6].
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e Dose Proportionality: A phase 1 crossover study in humans found that the maximum plasma
concentration (Cmax) and area under the curve (AUC) were dose-proportional between 50 and 200
mg/mz2 for a suspension formulation [4]. A study in dogs also showed dose-proportional Cmax and AUC
between 50 and 200 mg/m2 [3].

¢ Interspecies Data (Canine Model): A 2024 study in healthy dogs investigating tanespimycin for
visceral leishmaniasis provided relevant preclinical data. After a single IV dose of 150 mg/mz?, the
Cmax was 5254 + 2784 pg/mL, and the AUCo—4as was 6850 + 469 pg/mL x h. The drug was generally
well-tolerated, with the main toxicity being reversible hepatotoxicity [3].

Mechanism of Action and Resistance

Tanespimycin binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function and
leading to the proteasomal degradation of its client proteins, many of which are oncogenic (e.g., HER2,
AKT, BCR-ABL) [1] [7] [8]. A key mechanism of acquired resistance to tanespimycin in some cancer cell
lines (e.g., glioblastoma, melanoma) is reduced expression or activity of the enzyme NAD(P)H:quinone
oxidoreductase 1 (NQO1), which is involved in its bioactivation. This resistance can be overcome with

structurally unrelated HSP90 inhibitors [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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